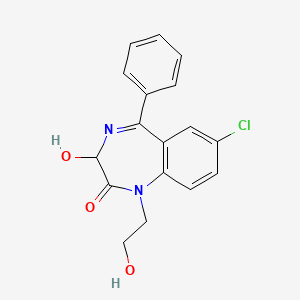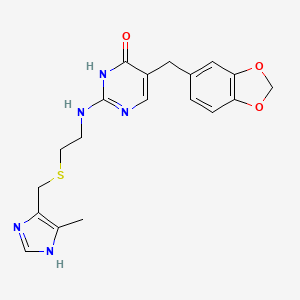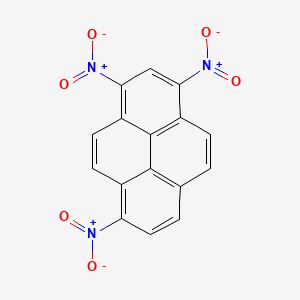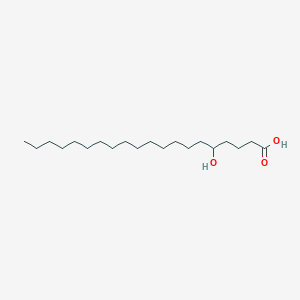
N-(Carboxyheptyl)maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxyheptyl)maleimide is a chemical compound with the molecular formula C12H17NO4 . It contains a total of 34 bonds, including 17 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .
Synthesis Analysis
N-substituted maleimides, including N-(Carboxyheptyl)maleimide, have been synthesized and tested for antimicrobial and cytostatic activity . The synthesis involves substituents of varying bulkiness and polarity .Molecular Structure Analysis
The molecular structure of N-(Carboxyheptyl)maleimide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of N-(Carboxyheptyl)maleimide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
N-(Carboxyheptyl)maleimide, like other maleimides, is known to react with thiols in a simple, rapid reaction to generate a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .Physical And Chemical Properties Analysis
N-(Carboxyheptyl)maleimide has a molecular weight of 239.26768 g/mol . It has a density of 1.212g/cm3 and a boiling point of 424.6ºC at 760mmHg .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
N-(Carboxyheptyl)maleimide and other maleimides have attracted much attention in recent years due to their presence in various natural products and pharmaceuticals . They can be readily modified into biologically important compounds . Future research may focus on the development of materials that could directly interface electrical components with specific neurons to mimic the durable, communicative system used by organisms .
Propiedades
Número CAS |
57079-00-2 |
|---|---|
Nombre del producto |
N-(Carboxyheptyl)maleimide |
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
8-(2,5-dioxopyrrol-1-yl)octanoic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-7-8-11(15)13(10)9-5-3-1-2-4-6-12(16)17/h7-8H,1-6,9H2,(H,16,17) |
Clave InChI |
QQBCAPJSHSNYLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
Otros números CAS |
57079-00-2 |
Sinónimos |
N-(carboxyheptyl)maleimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





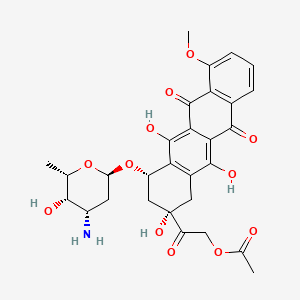
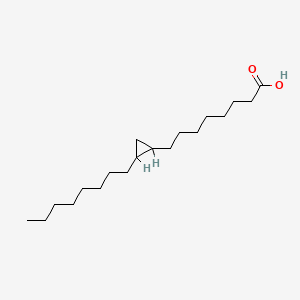
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
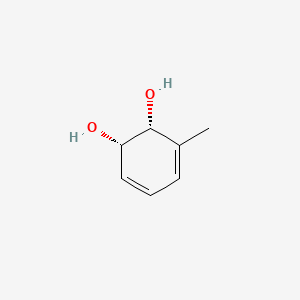
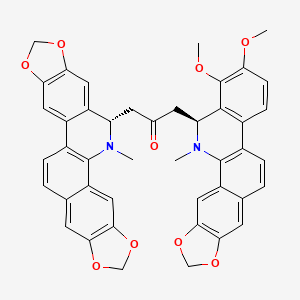
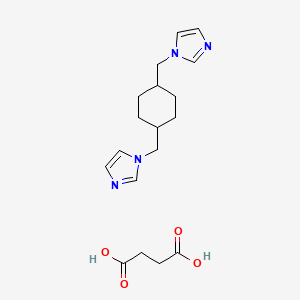
![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)
